molecular formula C16H14N4O3 B2852078 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 688773-27-5

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2852078
CAS No.: 688773-27-5
M. Wt: 310.313
InChI Key: GNZCTIFYQQBVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a quinazolinone derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is a bicyclic structure consisting of a fused benzene and pyrimidine ring, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:

  • Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.

  • Introduction of Acetamide Group: The acetamide group is introduced by reacting the quinazolinone core with chloroacetyl chloride in the presence of a base such as triethylamine.

  • Attachment of Pyridin-2-ylmethyl Group: The final step involves the reaction of the acetamide derivative with 2-pyridinemethylamine to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.

  • Substitution: Amines, alcohols, and polar aprotic solvents such as dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted quinazolinones or other derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: The biological activity of quinazolinone derivatives has been extensively studied, with applications in enzyme inhibition, receptor binding, and modulation of biological pathways.

Medicine: Quinazolinone derivatives have shown potential as anticonvulsants, anticancer agents, and anti-inflammatory drugs. The specific compound has been evaluated for its anticonvulsant activity and has shown promising results.

Industry: In the agrochemical industry, quinazolinone derivatives are used as herbicides and insecticides due to their ability to disrupt biological processes in pests and weeds.

Mechanism of Action

The mechanism by which 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide exerts its effects involves the interaction with specific molecular targets. The quinazolinone core can bind to various receptors and enzymes, modulating their activity. The pyridin-2-ylmethyl group enhances the compound's binding affinity and selectivity towards these targets.

Molecular Targets and Pathways Involved:

  • Receptors: The compound may interact with G-protein-coupled receptors (GPCRs) and ion channels, affecting signal transduction pathways.

  • Enzymes: It may inhibit enzymes such as kinases and phosphatases, which play crucial roles in cellular processes.

Comparison with Similar Compounds

  • Quinazolin-2,4(1H,3H)-dione: A core structure similar to quinazolinone, used in various pharmaceutical applications.

  • 2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenyl-propanoic acid: Another quinazolinone derivative with potential biological activity.

  • 2,3-Dihydroquinazolin-4(1H)-one: A modified quinazolinone derivative used as a scaffold in drug design.

Uniqueness: 2-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the pyridin-2-ylmethyl group provides unique binding properties compared to other quinazolinone derivatives.

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-14(18-9-11-5-3-4-8-17-11)10-20-15(22)12-6-1-2-7-13(12)19-16(20)23/h1-8H,9-10H2,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZCTIFYQQBVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.